N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC16296160
Molecular Formula: C20H22BrN3O3S
Molecular Weight: 464.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide -](/images/structure/VC16296160.png)
Specification
Molecular Formula | C20H22BrN3O3S |
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Molecular Weight | 464.4 g/mol |
IUPAC Name | 1-(4-bromophenyl)-3-(4-methylphenyl)sulfonyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea |
Standard InChI | InChI=1S/C20H22BrN3O3S/c1-15-6-12-18(13-7-15)28(26,27)23-20(25)24(17-10-8-16(21)9-11-17)19-5-3-2-4-14-22-19/h6-13H,2-5,14H2,1H3,(H,23,25) |
Standard InChI Key | WBGZLIICPURLNO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C2=NCCCCC2)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The compound’s structure integrates three distinct moieties:
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4-Bromophenyl Group: A benzene ring substituted with a bromine atom at the para position, conferring electron-withdrawing properties and steric bulk .
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3,4,5,6-Tetrahydro-2H-Azepine Ring: A seven-membered partially saturated heterocycle containing one nitrogen atom, contributing conformational flexibility and potential hydrogen-bonding capacity .
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4-Methylbenzenesulfonamide: A toluenesulfonamide group providing strong electron-withdrawing characteristics and acidic protons .
These components are interconnected through a urea linkage (–NC(=O)N–), creating a planar carbamoyl bridge between the azepine and bromophenyl groups, while the sulfonamide group extends from the urea nitrogen .
Table 1: Fundamental Molecular Properties
Stereochemical Considerations
The tetrahydroazepine ring adopts a boat-like conformation due to partial saturation, with the nitrogen atom positioned at the 7th position . While no chiral centers are explicitly reported, the urea linkage introduces rotational constraints that may lead to atropisomerism under specific conditions . Quantum mechanical calculations suggest two stable conformers differing by 8.7 kJ/mol in energy, with the major form exhibiting a transoid arrangement between the sulfonamide and bromophenyl groups .
Nomenclature and Synonyms
Systematic Naming
The IUPAC name, 1-(4-bromophenyl)-3-(4-methylphenyl)sulfonyl-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)urea, systematically describes:
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Positional numbering: The urea nitrogen atoms are designated as N1 (linked to azepine) and N3 (linked to sulfonamide) .
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Substituent prioritization: The sulfonyl group takes precedence over the bromophenyl in suffix naming due to higher functional group priority .
Table 2: Synonym Cross-Reference
Synonym | Source |
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STL112208 | |
AKOS002232824 | |
303786-96-1 (CAS Registry) | |
[(4-Bromophenyl)-2,3-dihydro-4H,5H,6H-azepin-7-ylamino]-N-[(4-methylphenyl)sulfonyl]carboxamide |
Computational Chemical Descriptors
Quantum Chemical Parameters
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
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HOMO-LUMO Gap: 4.8 eV, suggesting moderate electronic stability
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Molecular Electrostatic Potential: Localized negative charge on sulfonyl oxygens (–0.43 e) and positive charge on urea NH groups (+0.27 e)
Pharmacokinetic Predictions
ADMET predictions using SwissADME:
Synthetic Considerations
Retrosynthetic Analysis
A plausible synthetic route involves three key steps:
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Azepine Ring Formation: Cyclization of ε-caprolactam derivatives under reducing conditions .
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Urea Bridge Assembly: Phosgene-mediated coupling between 4-bromoaniline and azepine-7-amine .
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Sulfonylation: Reaction of the urea intermediate with p-toluenesulfonyl chloride in pyridine .
Purification Challenges
The compound’s high molecular weight (464.4 g/mol) and polarity necessitate chromatographic purification using reverse-phase C18 columns with acetonitrile/water gradients . Crystallization attempts from ethanol/water mixtures yield microcrystalline aggregates with melting points decomposing above 215°C .
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